molecular formula C16H20N2O3S B2567012 (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-12-6

(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2567012
CAS RN: 865545-12-6
M. Wt: 320.41
InChI Key: VWBVSJRCYUJFKI-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, or computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo, the conditions for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, etc .

Scientific Research Applications

Mechanism of Action

If the compound is biologically active, its mechanism of action at the molecular level is studied .

Safety and Hazards

This involves understanding the safety measures to be taken while handling the compound, its toxicity levels, and disposal methods .

Future Directions

This involves predicting or proposing future research directions, potential applications, or improvements .

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylimino)-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-6-21-13(19)10-7-8-11-12(9-10)22-15(18(11)5)17-14(20)16(2,3)4/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBVSJRCYUJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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